molecular formula C9H10ClNO B1212933 N-(4-Chlorophenyl)propanamide CAS No. 2759-54-8

N-(4-Chlorophenyl)propanamide

Cat. No. B1212933
Key on ui cas rn: 2759-54-8
M. Wt: 183.63 g/mol
InChI Key: FFHGCIYKPNISDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05125958

Procedure details

A stirred solution of 0.50 g (0.0013 mole) of 2-chloro-3-[2,4-dichloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]propionic acid (Compound 2), 0.16 g (0.0013 mole) of 4-chloroaniline, 0.17 g (0.0013 mole) of 1-hydroxybenzotriazole hydrate, and 0.18 g (0.0014 mole) of N,N-diisopropylethylamine in approximately 15 mL of tetrahydrofuran was cooled to 0° C. To this cold reaction mixture was added 0.26 g (0.0013 mole) of 1,3-dicyclohexylcarbodiimide. After complete addition, the reaction mixture was allowed to warm to room temperature and was stirred for approximately 18 hours. The reaction mixture was filtered. The filtrate was diluted with carbon tetrachloride and was washed in succession with a 1N hydrochloric acid solution, an aqueous 10% sodium hydroxide solution, water, and an aqueous saturated sodium chloride solution. The organic phase was dried over anhydrous magnesium sulfate, filtered, and the filtrate evaporated under reduced pressure to give 0.28 g of 2-chloro-3-[2,4-dichloro-5-(4-difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]-N-(4-chlorophenyl)propionamide as an oil, Compound 23 of Table 1.
Name
2-chloro-3-[2,4-dichloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]propionic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(C[C:7]1[CH:12]=[C:11]([N:13]2[C:17](=[O:18])N(C(F)F)C(C)=N2)[C:10](Cl)=[CH:9][C:8]=1[Cl:24])C(O)=O.Cl[C:26]1C=CC(N)=C[CH:27]=1.O.ON1C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[Cl:24][C:8]1[CH:7]=[CH:12][C:11]([NH:13][C:17](=[O:18])[CH2:26][CH3:27])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
2-chloro-3-[2,4-dichloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]propionic acid
Quantity
0.5 g
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)Cl)Cl
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)Cl)Cl
Name
Quantity
0.16 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0.17 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To this cold reaction mixture
ADDITION
Type
ADDITION
Details
After complete addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with carbon tetrachloride
WASH
Type
WASH
Details
was washed in succession with a 1N hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(CC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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